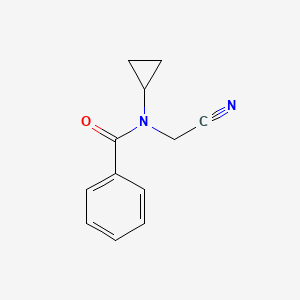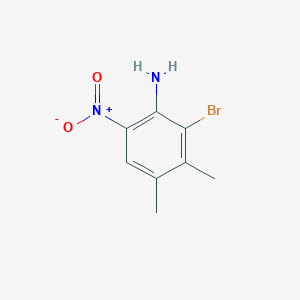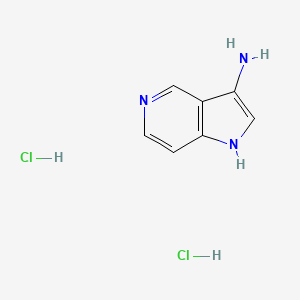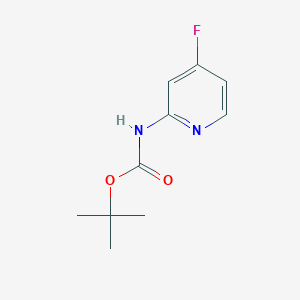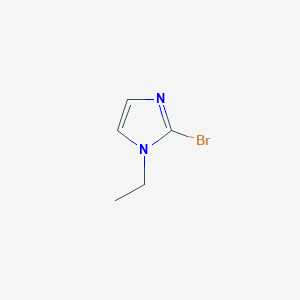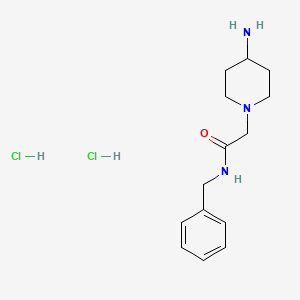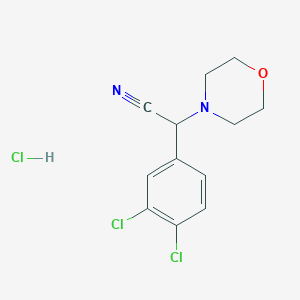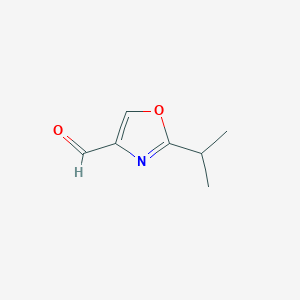
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is a type of organic compound1. However, there is limited information available about this specific compound. It’s worth noting that it shares some similarities with “3,4-Dimethoxyphenylacetic acid”, which is a compound with a structure containing a benzene ring conjugated to a propanoic acid2.
Synthesis Analysis
There is no direct synthesis process available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, a related compound, “3,4-dimethoxyphenylacetic acid”, has been used in the synthesis of papaverine hydrochloride3. The synthesis process involves several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with SOCl2 in toluene to form 3,4-dimethoxyphenylacetyl chloride3.Molecular Structure Analysis
The molecular structure of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” is not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” has a linear formula of (CH3O)2C6H3CH2CO2H2.Chemical Reactions Analysis
There is no specific chemical reaction analysis available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, “3,4-Dimethoxyphenylacetic acid” is known to react with formaldehyde in the presence of acid to give an isochromanone4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “3,4-Dimethoxyphenylacetic acid” is a white to beige powder with a melting point of 96-98 °C2.Applications De Recherche Scientifique
-
Synthesis of Isochromanone
- Field : Organic Chemistry
- Application Summary : 2-(3,4-Dimethoxyphenyl)acetic acid reacts with formaldehyde in the presence of acid to give an isochromanone .
- Method of Application : The reaction involves the use of formaldehyde and an acid catalyst. The specific conditions such as temperature, pressure, and reaction time may vary depending on the specific experimental setup .
-
Synthesis of Tetrahydroisoquinoline Derivatives
- Field : Medicinal Chemistry
- Application Summary : A derivative of 2-(3,4-Dimethoxyphenyl)acetic acid, specifically 3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one, is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Method of Application : The synthesis involves a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results : The result is the formation of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
Safety And Hazards
The safety and hazards of “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” are not directly available. However, the related compound “4-(3,4-Dimethoxyphenyl)butyric acid” is known to cause serious eye irritation6.
Orientations Futures
There is no specific future direction available for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid”. However, the related compound “3,4-Dimethoxyphenylacetic acid” and other similar compounds continue to be of interest in the field of organic chemistry7.
Please note that while this analysis provides a comprehensive overview based on the available information, the specific details for “2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid” may vary. Further research and studies would be needed to provide more accurate and specific information about this compound.
Propriétés
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTETWGOVNGTOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

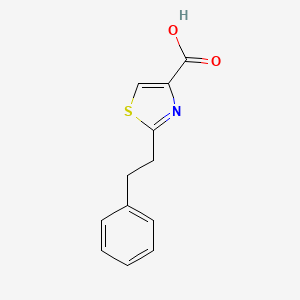
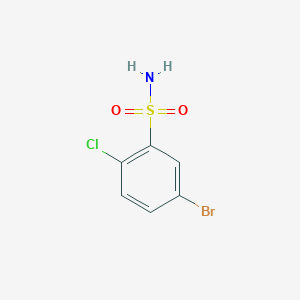
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)
